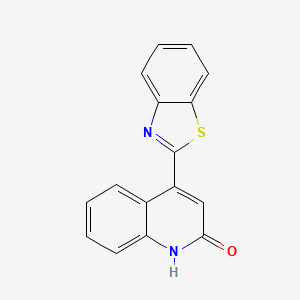

4-(1,3-benzothiazol-2-yl)quinolin-2-ol

Description

Significance of Benzothiazole-Quinoline Hybrid Architectures in Contemporary Chemistry

The hybridization of distinct pharmacophores is a powerful strategy in medicinal and materials chemistry to develop novel molecular entities with enhanced or entirely new properties. Benzothiazole-quinoline hybrids are a prime example of this approach. The combination of the electron-deficient benzothiazole (B30560) ring and the versatile quinoline (B57606) system can lead to compounds with unique photophysical characteristics, such as fluorescence, making them suitable for applications in chemical sensing and bioimaging. researchgate.net Furthermore, the rigid, planar structure of these hybrids facilitates intercalation with biological macromolecules, a property that is actively explored in drug discovery. The synergistic relationship between the two scaffolds has been shown to vastly improve the biological activities of the resultant hybrids compared to the individual entities. mdpi.comnih.gov

Historical Context and Evolution of Research on Quinolin-2-ol Derivatives

Quinoline itself was first isolated from coal tar in 1834. scbt.comrsc.org Its derivatives, particularly the quinolin-2-ol (or carbostyril) scaffold, have a rich history in chemical research. Early studies focused on their synthesis through various named reactions like the Knorr and Conrad-Limpach syntheses. Over the decades, research has evolved from basic synthesis to the exploration of their wide-ranging biological activities. Quinoline derivatives have been investigated for their potential as antimalarial, antibacterial, and anticancer agents. scbt.comijsrst.commdpi.com The development of fluoroquinolone antibiotics marked a significant milestone in the therapeutic application of this class of compounds. scbt.com Contemporary research often focuses on creating quinoline-based hybrids to fine-tune their properties for specific applications, including as targeted therapeutics. ijsrst.commdpi.com

Role of 1,3-Benzothiazole Scaffolds in Advanced Functional Molecules

The 1,3-benzothiazole ring system, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry and materials science. chemscene.commdpi.com It is a core component of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. chemscene.comnih.gov The benzothiazole moiety is also a key component in several approved drugs, such as Riluzole, which is used to treat amyotrophic lateral sclerosis. researchgate.net In the realm of materials science, benzothiazole derivatives are utilized as fluorescent dyes and are integral to the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic and photophysical properties. mdpi.comnih.gov

Research Gaps and Objectives for 4-(1,3-benzothiazol-2-yl)quinolin-2-ol Studies

While extensive research exists on benzothiazole and quinoline derivatives individually and as separate classes of hybrids, dedicated studies on this compound are less common. A significant research gap is the lack of a comprehensive evaluation of its biological and photophysical properties.

Future research objectives for this specific compound should include:

Development of efficient and scalable synthetic routes. While general methods for creating such hybrids can be inferred, optimized synthesis protocols for this specific isomer are needed.

Thorough photophysical characterization. A detailed study of its absorption and emission properties in various solvents is essential to assess its potential as a fluorescent probe or material for optoelectronics.

Systematic biological evaluation. Screening of this compound against a panel of cancer cell lines, bacterial strains, and other relevant biological targets would elucidate its therapeutic potential.

Computational and structural studies. Molecular modeling and X-ray crystallography would provide valuable insights into its conformation and potential binding interactions with biological targets.

Addressing these research gaps will be crucial in unlocking the full potential of this compound in various scientific disciplines.

Chemical and Physical Data

Below are the known chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 744444-24-8 | chemscene.com |

| Molecular Formula | C₁₆H₁₀N₂OS | chemscene.com |

| Molecular Weight | 278.33 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | chemscene.com |

| logP | 4.2171 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c19-15-9-11(10-5-1-2-6-12(10)17-15)16-18-13-7-3-4-8-14(13)20-16/h1-9H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYXWJOXXPNKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 1,3 Benzothiazol 2 Yl Quinolin 2 Ol

Retrosynthetic Analysis of the 4-(1,3-benzothiazol-2-yl)quinolin-2-ol Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The most apparent disconnection is the C-C bond between the C4 position of the quinolin-2-ol ring and the C2 position of the benzothiazole (B30560) ring. This disconnection simplifies the complex hybrid structure into two more manageable synthons: a quinolin-2-ol moiety functionalized at the C4 position and a benzothiazole moiety functionalized at the C2 position.

Further deconstruction of these key intermediates leads to simpler, commercially available starting materials. The quinolin-2-ol core can be traced back to substituted anilines and a three-carbon component, such as a β-ketoester, via cyclization reactions. The benzothiazole core is most commonly derived from 2-aminothiophenol (B119425) and a one-carbon electrophile, such as a carboxylic acid or its derivative. This analysis suggests that a convergent synthesis, where the two heterocyclic systems are prepared separately and then coupled, or a linear approach, where one ring is built upon the other, are both viable strategies.

Classical and Contemporary Synthetic Routes to Quinoline-2-ol Derivatives

The quinoline-2-ol skeleton, which exists in tautomeric equilibrium with its quinolin-2(1H)-one form, is a foundational structure in heterocyclic chemistry. Numerous methods have been developed for its synthesis. wikipedia.orgresearchgate.net

Classical Methods: Several named reactions are cornerstones for quinoline (B57606) synthesis and can be adapted to produce quinolin-2-ol derivatives. wikipedia.orgiipseries.org

Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline (B41778) with a β-ketoester. The initial reaction at lower temperatures forms an enamine, which upon heating to high temperatures (around 250 °C), undergoes cyclization to yield a 4-hydroxyquinolin-2-one. Adjusting the reaction conditions can favor the formation of different isomers. wikipedia.org

Camps Cyclization: This method involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base. wikipedia.orgmdpi.com Depending on the substrate and reaction conditions, this can yield either quinolin-2-ones or quinolin-4-ones. mdpi.com

Knorr Quinoline Synthesis: This synthesis utilizes a β-ketoanilide, which is cyclized in the presence of a strong acid, typically sulfuric acid, to form a 2-hydroxyquinoline (B72897). wikipedia.org

Contemporary Methods: Modern synthetic chemistry offers more efficient and milder alternatives, often employing transition metal catalysts.

Palladium-Catalyzed Carbonylative Cyclization: Reactions coupling 2-iodoanilines with terminal alkynes under a carbon monoxide atmosphere, catalyzed by palladium complexes, can produce quinolin-4-ones. mdpi.com

Copper-Catalyzed Cascade Reactions: An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org

Cobalt-Catalyzed Dehydrogenative Cyclizations: Readily available cobalt catalysts enable the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish quinolines under mild conditions. organic-chemistry.org

Table 1: Overview of Synthetic Routes to Quinoline-2-ol Derivatives

| Synthetic Route | Reactants | Key Conditions | Reference |

|---|---|---|---|

| Conrad-Limpach Synthesis | Aniline, β-ketoester | High temperature (thermal cyclization) | wikipedia.org |

| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., NaOH) | wikipedia.orgmdpi.com |

| Knorr Synthesis | β-Ketoanilide | Strong acid (e.g., H₂SO₄) | wikipedia.org |

| Copper-Catalyzed Cascade | Aryl aldehyde, aniline, acrylic acid | Copper catalyst | organic-chemistry.org |

Strategies for Constructing the 1,3-Benzothiazole Moiety

The 1,3-benzothiazole ring system is a common motif in pharmacologically active compounds. researchgate.netrsc.org Its construction is well-established, with the most prevalent method being the condensation of 2-aminothiophenol with a suitable electrophile. wikipedia.orgmdpi.com

Condensation with Carboxylic Acids and Derivatives: The reaction between 2-aminothiophenol and a carboxylic acid (or its corresponding acyl chloride or ester) is a direct and widely used method. mdpi.com The reaction typically proceeds via the formation of an intermediate amide, followed by acid-catalyzed cyclization and dehydration.

Condensation with Aldehydes: Aromatic or aliphatic aldehydes condense with 2-aminothiophenol, often in the presence of an oxidizing agent, to form 2-substituted benzothiazoles. mdpi.comnih.gov Various catalysts, including H₂O₂/HCl, have been employed to facilitate this transformation at room temperature. mdpi.comresearchgate.net

Intramolecular Cyclization of Thioamides: An alternative route involves the intramolecular cyclization of ortho-halogenated thioanilides or similar precursors. mdpi.com

Table 2: Common Strategies for 1,3-Benzothiazole Synthesis

| Strategy | Reactants | Key Conditions | Reference |

|---|---|---|---|

| Condensation with Carboxylic Acid | 2-Aminothiophenol, Carboxylic acid | Acid catalyst, heat | mdpi.com |

| Condensation with Acyl Chloride | 2-Aminothiophenol, Acyl chloride | Base (e.g., pyridine), heat | mdpi.com |

| Condensation with Aldehyde | 2-Aminothiophenol, Aldehyde | Oxidizing agent (e.g., H₂O₂) | mdpi.comnih.gov |

| Cyclization with CO₂ | 2-Aminothiophenols, CO₂, hydrosilane | DBN catalyst, 5 MPa | mdpi.com |

Coupling Reactions and Heterocyclization Approaches for the Hybrid System

To construct the target molecule this compound, the two heterocyclic synthons must be joined. This can be achieved through a final coupling step or by designing a multi-component reaction where the final ring is formed in the presence of the other.

One of the most plausible strategies involves a condensation-cyclization reaction. This could entail the reaction of a suitably substituted quinolin-2-ol with 2-aminothiophenol. For example, a precursor such as 2-hydroxyquinoline-4-carbaldehyde or a derivative thereof could react with 2-aminothiophenol. The initial step would be the formation of a Schiff base between the aldehyde group of the quinoline and the amino group of the aminothiophenol. Subsequent intramolecular cyclization of the thiol group onto the imine carbon, followed by oxidation, would yield the desired this compound.

Another approach is a one-pot, three-component reaction, which is an efficient strategy for building molecular complexity. researchgate.net A potential multi-component reaction could involve an aniline, a malonic acid derivative, and a 2-cyanobenzothiazole, which could, under appropriate catalytic conditions, assemble to form the target hybrid system.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants. researchgate.net

For instance, in a potential condensation reaction between a quinoline-4-carbaldehyde (B127539) precursor and 2-aminothiophenol, a systematic study would be required.

Solvent: The polarity of the solvent can significantly influence reaction rates and yields. Solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol (B145695), acetic acid) would be screened. researchgate.net Acetic acid has proven to be an effective solvent for similar three-component reactions involving benzothiazoles. researchgate.net

Temperature: The reaction temperature is a critical factor. While some condensations proceed at room temperature, others require heating or reflux conditions to achieve a reasonable reaction rate and yield. researchgate.net

Catalyst: The choice of catalyst is crucial. For the cyclization step, various acid catalysts (e.g., p-toluenesulfonic acid, HCl) or oxidizing agents (e.g., H₂O₂, O₂) might be necessary to promote the heterocyclization and subsequent aromatization to the benzothiazole ring.

Stoichiometry: The molar ratio of the starting materials can also impact the yield, with a slight excess of one reactant sometimes being beneficial. researchgate.net

Table 3: Hypothetical Optimization for a Key Synthetic Step

| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | 25 (Room Temp) | None | 24 | Low |

| 2 | Ethanol | 78 (Reflux) | None | 12 | Moderate |

| 3 | Toluene | 110 (Reflux) | p-TSA | 8 | Moderate-High |

| 4 | Acetic Acid | 118 (Reflux) | None | 3 | High |

| 5 | DMF | 100 | O₂ (air) | 6 | High |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules is a major goal in modern chemical research. mdpi.combohrium.com Several strategies can be envisioned for a more environmentally benign synthesis of this compound.

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions can significantly reduce environmental impact. researchgate.netoiccpress.com The synthesis of certain quinoline derivatives has been successfully achieved in water. iipseries.org

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. mdpi.com This technique could be applied to the cyclization or coupling steps.

Catalysis: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, such as SnP₂O₇, have been used for benzothiazole synthesis and can be recovered and reused multiple times without a significant loss of activity. mdpi.com Similarly, exploring earth-abundant metal catalysts (e.g., iron, cobalt, copper) instead of precious metals (e.g., palladium) aligns with green principles. organic-chemistry.org

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.

Advanced Molecular Structure Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for 4-(1,3-benzothiazol-2-yl)quinolin-2-ol is not readily found in the surveyed literature, analysis of closely related structures provides valuable insights into its likely solid-state conformation. For instance, studies on similar benzothiazole-substituted heterocyclic systems reveal a tendency for the molecule to adopt a nearly planar conformation. nih.govnih.gov The dihedral angle between the benzothiazole (B30560) and the adjacent aromatic ring system is often small, suggesting significant conjugation between the two moieties. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution-State Dynamics

NMR spectroscopy is an indispensable tool for elucidating the molecular structure in solution. By analyzing the chemical shifts and coupling patterns of atomic nuclei, a detailed map of the molecule's connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show a distinct set of signals corresponding to the protons on the quinoline (B57606) and benzothiazole rings. Based on data from analogous compounds, the aromatic protons would likely resonate in the downfield region, typically between 7.0 and 9.0 ppm. derpharmachemica.comresearchgate.net The proton of the hydroxyl group on the quinolinol ring is anticipated to appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration. The specific chemical shifts and coupling constants would allow for the unambiguous assignment of each proton in the structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign all proton and carbon signals and to confirm the connectivity between the quinoline and benzothiazole moieties, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the proton networks within the quinoline and benzothiazole ring systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signal for each protonated carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly powerful for identifying the linkages between different parts of the molecule, such as the connection between the C4 of the quinoline ring and the C2 of the benzothiazole ring, and for assigning quaternary (non-protonated) carbons. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Tautomeric Forms

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net The presence of a strong absorption band around 1650-1670 cm⁻¹ would suggest the presence of the C=O stretching vibration, confirming the existence of the quinolin-2-one tautomer in the sample. researchgate.net Other significant bands would include those for C=N stretching (around 1615 cm⁻¹) and C-S stretching, as well as absorptions corresponding to the aromatic C-H and C=C bonds. researchgate.netresearchgate.net The relative intensities of the O-H and C=O bands could provide qualitative information about the tautomeric equilibrium.

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a compound. researchgate.net For this compound, the Raman spectrum is expected to be dominated by the characteristic vibrations of the quinoline and benzothiazole ring systems.

The analysis of related quinoline and benzothiazole derivatives allows for the prediction of key Raman bands. researchgate.netresearchgate.net The spectrum would likely feature intense signals from the aromatic C-C and C=C stretching vibrations within both heterocyclic rings, typically appearing in the 1300-1650 cm⁻¹ region. researchgate.net Vibrations specific to the quinoline nucleus, including ring breathing modes, are anticipated. researchgate.net The benzothiazole moiety would contribute characteristic bands, notably those involving the C-S and C=N bonds of the thiazole (B1198619) ring. researchgate.netnih.gov For instance, the C=N stretching vibration of a benzothiazole ring is often observed around 1640 cm⁻¹. researchgate.net The lactam carbonyl (C=O) group of the quinolin-2-ol tautomer and the C-S-C vibration from the benzothiazole ring are also expected to produce identifiable signals.

DFT calculations on similar structures, such as various quinolines and benzothiazoles, have been used to assign vibrational modes accurately. researchgate.netnih.gov Such theoretical analysis would be invaluable in definitively assigning the complex vibrational modes of the title compound.

Table 1: Predicted Characteristic Raman Bands for this compound Based on Analogous Structures

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Structural Moiety |

| ~1640 | C=N Stretch | Benzothiazole |

| 1500 - 1650 | Aromatic C=C Stretching | Quinoline, Benzothiazole |

| ~1300 | C-N Stretching | Quinoline |

| ~1000 | Ring Breathing Mode | Quinoline |

| 700 - 800 | C-S Stretch | Benzothiazole |

| 700 - 900 | C-H Out-of-plane Bending | Aromatic Rings |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₆H₁₀N₂OS, by providing an accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺. nih.gov The expected monoisotopic mass is 278.05.

Electron ionization (EI) mass spectrometry would induce fragmentation, providing valuable structural information. nih.gov The molecular ion peak (m/z 278) in aromatic systems is typically strong due to the stability of the structure. libretexts.org The fragmentation of this compound is expected to proceed through several key pathways based on the analysis of related heterocyclic systems. libretexts.orgsapub.org

A primary and highly probable fragmentation pathway is the cleavage of the single bond connecting the quinoline and benzothiazole rings. This would lead to two major fragment ions: one corresponding to the benzothiazolyl cation (m/z 135) and the other to the quinolin-2-ol radical cation (m/z 144) or related fragments. Further fragmentation could occur within each ring system. The quinoline ring might lose CO (28 Da) or HCN (27 Da), which are common losses for such structures. The benzothiazole fragment could undergo cleavage to lose HCN or sulfur-containing species. sapub.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 278 | [C₁₆H₁₀N₂OS]⁺• (Molecular Ion) | Electron Ionization |

| 144 | [C₉H₆NO]⁺• (Quinolin-2-ol radical cation) | Cleavage of the C-C bond between the heterocyclic rings |

| 135 | [C₇H₅NS]⁺ (Benzothiazole cation) | Cleavage of the C-C bond between the heterocyclic rings |

| 116 | [C₈H₆N]⁺ (Fragment from quinolin-2-ol) | Loss of CO from the quinolin-2-ol fragment (m/z 144) |

| 108 | [C₆H₄S]⁺• (Benzothiophene-like radical cation) | Loss of HCN from the benzothiazole fragment (m/z 135) |

Thermal Analysis Techniques in Structural Stability Assessment (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile. For this compound, TGA would determine the temperature at which the compound begins to degrade.

While a specific TGA thermogram for this compound is not available, data from related heterocyclic structures, such as quinoline and benzothiazole derivatives, indicate that these aromatic compounds generally possess high thermal stability. researchgate.netmdpi.com For example, a similar derivative, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, was found to be thermally stable up to 252 °C. It is expected that this compound would exhibit comparable or even greater stability due to its fused aromatic ring structure. The TGA curve would likely show a single, sharp weight loss step corresponding to the complete decomposition of the molecule at a high temperature, likely above 250-300 °C. The absence of weight loss at lower temperatures (e.g., below 100 °C) would indicate the absence of solvent or water molecules in the analyzed sample.

Table 3: Predicted Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Predicted Observation | Interpretation |

| TGA | Onset Decomposition Temp. (Tonset) | > 250 °C | High thermal stability due to the aromatic heterocyclic structure. |

| TGA | Weight Loss Steps | Likely a single, major weight loss event. | Complete decomposition of the molecule rather than stepwise fragmentation. |

| TGA | Residual Mass @ >600 °C | Minimal (<5%) | Complete volatilization/decomposition of the organic structure. |

Photophysical Properties and Electronic Transitions of 4 1,3 Benzothiazol 2 Yl Quinolin 2 Ol

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Band Assignment and Solvatochromism

The electronic absorption spectrum of 4-(1,3-benzothiazol-2-yl)quinolin-2-ol and related benzothiazole (B30560) derivatives is characterized by absorption maxima in the ultraviolet region, which are attributed to π-π* electronic transitions. researchgate.net For some benzothiazole-containing compounds, these absorption spectra have been observed to be largely insensitive to solvent polarity. utmb.eduraco.cat However, in other cases, a noticeable solvatochromic effect is present, where an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption maxima. researchgate.net This shift is indicative of a change in the energy difference between the ground and excited states, influenced by the surrounding solvent molecules.

For instance, studies on related quinoline (B57606) derivatives have shown absorption in the 360–380 nm range. mdpi.comresearchgate.net The absorption bands in these types of conjugated organic dyes typically have high molar extinction coefficients (ε), often in the range of 30–80 × 10³ M⁻¹ cm⁻¹. nih.gov

Table 1: Representative UV-Vis Absorption Data for Related Benzothiazole and Quinoline Scaffolds

| Compound Family | Wavelength (λmax, nm) | Solvent | Reference |

|---|---|---|---|

| Thienyl-benzothiazoles | 384–418 | Various | researchgate.net |

| Styrylquinolines | 360–380 | Various | mdpi.comresearchgate.net |

This table presents data for structurally related compounds to illustrate typical absorption ranges.

Fluorescence and Luminescence Characteristics

The fluorescence and luminescence properties of this compound are highly dependent on its chemical structure and the surrounding environment. These characteristics are central to its potential applications in various fields.

Emission Spectra and Stokes Shift Analysis

Upon excitation, benzothiazole derivatives exhibit fluorescence emissions that are sensitive to solvent polarity and their specific chemical structure. researchgate.net For some derivatives, these emissions can span a wide range, from 300 to 600 nm. researchgate.net A significant feature of many benzothiazole and quinoline derivatives is a large Stokes shift, which is the difference between the absorption and emission maxima. utmb.eduraco.catmdpi.comresearchgate.netresearchgate.net These large Stokes shifts are often indicative of a significant difference in the geometry and electronic distribution between the ground and excited states, frequently associated with intramolecular charge transfer (ICT). utmb.eduraco.catmdpi.comresearchgate.netresearchgate.net For example, some benzoxadiazole derivatives exhibit a Stokes shift of approximately 3,779 cm⁻¹, which is attributed to an ICT state. researchgate.net

Table 2: Illustrative Stokes Shift Data for Related Fluorophores

| Compound Family | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Reference |

|---|---|---|---|---|

| Oxazol-5-one Derivatives | 384–418 | 430–607 | 4158–7921 | researchgate.net |

| Benzoxadiazole Derivatives | ~419 | - | ~3,779 | researchgate.net |

This table provides examples of Stokes shifts in related compound classes to highlight the typical magnitude.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms and Tautomerism

A key photophysical process in molecules like this compound, which contain both a proton donor (-OH) and a proton acceptor (N atom), is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov In the excited state, the hydrogen bond between these groups can be strengthened, facilitating the transfer of a proton. mdpi.comresearchgate.net This process leads to the formation of a transient tautomer with distinct emissive properties, often resulting in dual fluorescence. researchgate.net

The tautomerism between the enol and keto forms of the quinolin-2-ol moiety is a critical aspect of its photophysics. nuph.edu.uanih.gov The equilibrium between these tautomers can be influenced by the solvent environment. nih.gov For example, in some systems, the keto form is favored in polar aprotic solvents, while the enol form is more prevalent in non-polar solvents. nih.gov The ESIPT process follows a reversible four-stage photocycle and is responsible for the large Stokes shifts observed in these compounds. researchgate.net

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (ΦF) of benzothiazole derivatives can vary significantly, from nearly non-emissive to highly fluorescent. nih.gov This property is influenced by factors such as molecular rigidity; limiting molecular vibrations, for instance through aggregation, can enhance emission. nih.gov The substitution pattern on the benzothiazole and quinoline rings also plays a crucial role in determining the quantum yield. nih.govresearchgate.net For instance, in a series of benzothiazole-difluoroborates, quantum yields ranging from near 0% to 98% were achieved by altering the peripheral substituents. nih.gov

Fluorescence lifetime is another important parameter, representing the average time the molecule spends in the excited state. For some benzothiazole derivatives, both shorter and longer lifetimes have been observed in solution, which can be attributed to the emission from aggregated and monomeric species, respectively. researchgate.net Time-resolved spectroscopy is a key technique for measuring these lifetimes. nih.govmdpi.com

Table 3: Quantum Yield and Lifetime Data for Related Compounds

| Compound Family | Quantum Yield (ΦF) | Lifetime (τ) | Solvent/State | Reference |

|---|---|---|---|---|

| Benzothiazole-difluoroborates | ~0 to 0.98 | - | - | nih.gov |

| Indazole-benzothiadiazoles | 0.77 to 0.96 | - | Dichloromethane | arkat-usa.org |

| Benzoxadiazole Derivatives | ~0.5 | Shorter and longer components | CHCl3 solution | researchgate.net |

This table showcases the range of quantum yields and the nature of lifetime measurements in similar molecular systems.

Environmental Sensitivity (pH, Solvent Polarity) of Luminescence

The luminescence of this compound and related compounds is highly sensitive to the surrounding environment, particularly solvent polarity and pH. researchgate.netresearchgate.net The emission characteristics of fluorescent benzothiazoles are noted to be very sensitive to changes in the medium. researchgate.net

Changes in pH can lead to interesting photophysical phenomena. For example, in certain 1,3,4-thiadiazole (B1197879) analogues, a dual fluorescence effect was observed in aqueous solutions at pH values below 7, while only single fluorescence was noted at higher pH. nih.gov This effect is associated with conformational changes and charge transfer, influenced by molecular aggregation. nih.gov Similarly, the emission intensity of some quinoline-benzothiazole probes has been shown to be pH-dependent, making them effective sensors in near-neutral pH ranges. researchgate.net

The polarity of the solvent also has a profound impact on the emission spectra. researchgate.netresearchgate.nethw.ac.uk This solvatochromism, where the emission color changes with solvent polarity, is a hallmark of molecules with a significant change in dipole moment upon excitation, which is characteristic of intramolecular charge transfer. mdpi.comresearchgate.net

Circular Dichroism Spectroscopy for Chiral Derivatives

Information regarding the circular dichroism (CD) spectroscopy of chiral derivatives of this compound is not available in the reviewed literature. CD spectroscopy is a powerful technique for studying the chiroptical properties of chiral molecules, providing information about their three-dimensional structure and electronic transitions. The synthesis and study of chiral derivatives of this compound could be a potential area for future research to explore its stereochemical and photophysical properties further.

Theoretical and Computational Investigations of 4 1,3 Benzothiazol 2 Yl Quinolin 2 Ol

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. scirp.orgsid.irnih.gov It is frequently employed to determine the ground state geometry and electronic properties of molecules. scirp.orgsid.irnih.gov

Optimization of Molecular Geometries and Conformational Analysis

The optimization of molecular geometry involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. This is a standard procedure in computational chemistry to predict the most stable three-dimensional structure of a compound. nih.govresearchgate.net Conformational analysis, a part of this process, explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds and determines their relative stabilities.

A thorough search did not locate any studies that have performed molecular geometry optimization or conformational analysis specifically for 4-(1,3-benzothiazol-2-yl)quinolin-2-ol. While studies on related quinolinone scielo.br and benzothiazole (B30560) nih.gov derivatives exist, their findings cannot be directly extrapolated to the target molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. scirp.orgrsc.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting nature. youtube.com The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's kinetic stability and reactivity. scirp.orgacademie-sciences.fr

No specific data on the HOMO and LUMO energies or their distribution for this compound were found in the searched literature. Such an analysis would typically be presented with energy level diagrams and 3D plots of the orbital distributions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. scirp.orgresearchgate.net It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.orgresearchgate.netresearchgate.net These maps are valuable for predicting sites of chemical reactivity. scirp.org

Specific MEP maps or analyses for this compound are not available in the reviewed literature. A typical MEP analysis would display a color-coded 3D representation of the molecule, where different colors indicate varying electrostatic potential values.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule. scirp.orgsid.ir It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. scirp.orgsid.irnih.gov This analysis offers insights into the stability of the molecule arising from these electronic interactions. scirp.org

A dedicated NBO analysis for this compound could not be located. Such an analysis would typically include tables of second-order perturbation energies, which quantify the strength of the donor-acceptor interactions.

Hirshfeld Surface Analysis and PIXEL Calculations for Crystal Packing Interactions

No studies performing Hirshfeld surface analysis or PIXEL calculations specifically on this compound were identified.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the properties of molecules in their excited states. scirp.orgscirp.org It is commonly employed to calculate electronic absorption spectra (UV-Vis spectra), excitation energies, and oscillator strengths, which are crucial for understanding the photophysical properties of a compound. scirp.orgscirp.orgsemanticscholar.org

A specific TD-DFT analysis for this compound was not found in the available literature. Such a study would provide valuable information about its light-absorbing capabilities and the nature of its electronic transitions.

Simulation of UV-Vis Absorption and Fluorescence Spectra

Computational chemistry offers powerful tools for simulating and interpreting the electronic spectra of complex organic molecules. The simulation of UV-Vis absorption and fluorescence spectra for this compound is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption and emission wavelengths and intensities. researchgate.netmdpi.com

The process often involves first optimizing the molecule's ground-state geometry using DFT, commonly with a hybrid functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)). mdpi.comresearchgate.net TD-DFT calculations are then performed on the optimized geometry to predict the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum (λ_max). mdpi.com To simulate the fluorescence spectrum, the geometry of the first excited state (S₁) is optimized, and then a TD-DFT calculation is run to determine the energy of the transition back to the ground state (S₀). researchgate.net

For analogous benzothiazole derivatives, studies have shown that the choice of solvent can be incorporated into these models using continuum solvation models like the Polarizable Continuum Model (PCM), which helps in replicating experimental solvatochromic shifts. researchgate.net The simulated spectra are often visualized by fitting the calculated transitions to Gaussian or Lorentzian functions to create a continuous curve that can be directly compared with experimental data. mdpi.com

Table 1: Representative TD-DFT Calculation Parameters for Spectral Simulation

| Parameter | Description | Typical Method/Basis Set |

|---|---|---|

| Geometry Optimization | Calculation of the lowest energy structure in the ground (S₀) and first excited (S₁) states. | DFT/B3LYP/6-31G(d,p) |

| Absorption Spectrum | Calculation of vertical excitation energies from the optimized S₀ geometry. | TD-DFT/B3LYP/6-311+G(2d,p) |

| Fluorescence Spectrum | Calculation of emission energies from the optimized S₁ geometry. | TD-DFT/B3LYP/6-311+G(2d,p) |

| Solvent Effects | Simulation of the influence of a solvent environment on spectral properties. | IEFPCM (Implicit Solvation) |

This table represents typical computational approaches used for simulating spectra of related heterocyclic compounds.

Excited State Proton Transfer (ESIPT) Mechanism Modeling

The structure of this compound, featuring a hydroxyl group (proton donor) and a nitrogen atom on the benzothiazole ring (proton acceptor), makes it a candidate for Excited State Intramolecular Proton Transfer (ESIPT). rsc.org ESIPT is a photophysical process where a proton is transferred within the molecule upon photoexcitation, leading to the formation of a transient keto-tautomer from the initial enol form. rsc.orgnih.gov This process is often associated with a large Stokes shift, meaning a significant separation between the absorption and emission maxima, which is a highly desirable property for fluorescent probes. nih.gov

Computational modeling is essential to confirm and elucidate the ESIPT mechanism. bohrium.com Key steps in modeling this process include:

Geometry Optimization : The geometries of both the enol (E) and the proton-transferred keto (K) forms are optimized in both the ground state (S₀) and the first singlet excited state (S₁). bohrium.com

Hydrogen Bond Analysis : Analysis of the intramolecular hydrogen bond (O-H···N) in the S₀ and S₁ states. Calculations often show that this hydrogen bond strengthens in the excited state, which facilitates the proton transfer. nih.govmdpi.com This can be verified by examining changes in bond lengths (shortening of the H···N distance) and vibrational frequencies (redshift of the O-H stretching mode) upon excitation. nih.gov

Frontier Molecular Orbitals (FMOs) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the charge redistribution upon photoexcitation. For ESIPT to occur, there is typically a significant charge transfer from the hydroxyl-containing quinoline (B57606) part to the benzothiazole moiety, which increases the acidity of the hydroxyl proton and the basicity of the acceptor nitrogen atom. mdpi.com

For many hydroxyphenyl benzothiazole derivatives, theoretical studies have confirmed that the ESIPT process is nearly barrierless and spontaneous in the excited state. bohrium.com The resulting keto-tautomer is responsible for the fluorescence emission, which is red-shifted compared to the emission that would be expected from the enol form. bohrium.com

Potential Energy Surface (PES) Scan for Proton Transfer Pathways

To visualize the energy profile of the proton transfer reaction, a Potential Energy Surface (PES) scan is constructed. q-chem.com This involves systematically changing the coordinate of the transferring proton (typically the O-H bond length) and calculating the system's energy at each step, while optimizing all other geometric parameters. q-chem.comresearchgate.net Separate PES scans are performed for the ground state (S₀) and the first excited state (S₁). researchgate.net

A typical PES scan for an ESIPT-capable molecule reveals several key features:

Ground State (S₀) PES : In the ground state, the enol form is the most stable species. A significant energy barrier usually exists, preventing the proton from transferring to the keto form. researchgate.net This confirms that Ground-State Intramolecular Proton Transfer (GSIPT) is not a favorable process. researchgate.net

Excited State (S₁) PES : Upon excitation, the shape of the PES changes dramatically. The keto form becomes energetically more favorable (or at least a stable minimum), and the energy barrier for the forward proton transfer (enol* to keto*) becomes very small or disappears entirely. bohrium.comresearchgate.net This ultra-low barrier is what allows the proton transfer to occur on an ultrafast timescale. mdpi.com The reverse proton transfer from the keto form back to the enol form in the ground state is typically barrierless, ensuring the cycle can complete. mdpi.com

These PES scans provide definitive evidence for the viability of the ESIPT pathway and can quantify the energy barriers involved. researchgate.netrug.nl

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum mechanical calculations provide detailed electronic information on a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of the molecule over time, especially in a solvent environment. nih.gov An MD simulation for this compound in a solvent like water or ethanol (B145695) would track the positions and velocities of all atoms in the system based on a classical force field. nih.gov

MD simulations are valuable for:

Conformational Sampling : Investigating the flexibility of the molecule, such as the rotation around the single bond connecting the quinoline and benzothiazole rings.

Solvent Interactions : Explicitly modeling the interactions between the solute and solvent molecules, including the formation and dynamics of hydrogen bonds. This provides a more realistic environment than implicit solvent models.

Stability Analysis : Assessing the structural stability of different conformations or complexes over time by monitoring metrics like the Root Mean Square Deviation (RMSD). nih.govbiointerfaceresearch.com

For complex photophysical processes like ESIPT, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed. nih.govnih.gov In this approach, the chromophore itself is treated with a more accurate quantum mechanical method, while the surrounding solvent is treated with a computationally cheaper classical force field. nih.gov This allows for the study of how the dynamic fluctuations of the solvent environment can influence the electronic properties and reactivity of the molecule. nih.gov

Quantum Chemical Parameters (e.g., Electrophilicity, Nucleophilicity)

Quantum chemical parameters, derived from DFT calculations, are used to describe the global reactivity of a molecule. scirp.org These descriptors are calculated from the energies of the frontier molecular orbitals, HOMO (E_HOMO) and LUMO (E_LUMO). researchgate.net

Key reactivity descriptors include:

Energy Gap (ΔE) : The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO). A smaller energy gap implies higher reactivity and polarizability. scirp.org

Chemical Potential (μ) : A measure of the tendency of electrons to escape from the system (μ = (E_HOMO + E_LUMO) / 2). scirp.org

Chemical Hardness (η) : Resistance to change in electron distribution (η = (E_LUMO - E_HOMO) / 2). Hard molecules have a large energy gap and are less reactive. scirp.org

Global Softness (S) : The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive. scirp.org

Electrophilicity Index (ω) : A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ² / 2η). This parameter quantifies the electrophilic nature of a molecule. researchgate.netscirp.org

Table 2: Calculated Quantum Chemical Parameters for a Benzothiazole Derivative

| Parameter | Symbol | Formula | Interpretation |

|---|---|---|---|

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Indicates the escaping tendency of electrons. |

| Electrophilicity Index | ω | μ² / 2η | Quantifies the molecule's ability to accept electrons. |

| Global Softness | S | 1 / 2η | The inverse of hardness, indicates high reactivity. |

This table outlines key quantum chemical parameters and their significance, based on analyses of related benzothiazole compounds. scirp.org

Coordination Chemistry and Metal Complexation Studies

Synthesis of Metal Complexes with 4-(1,3-benzothiazol-2-yl)quinolin-2-ol as a Ligand

The synthesis of metal complexes utilizing ligands similar to this compound is typically achieved through direct reaction between the ligand and a metal salt in a suitable solvent. qu.edu.iq The general procedure involves dissolving the ligand and the chosen metal salt, often in a 2:1 or 1:1 ligand-to-metal molar ratio, in a solvent such as ethanol (B145695), methanol, or a dimethylformamide (DMF)-ethanol mixture. qu.edu.iqbiointerfaceresearch.comnih.gov

The reaction mixture is commonly heated under reflux for several hours to ensure the completion of the complexation reaction. qu.edu.iqbiointerfaceresearch.com Upon cooling, the solid metal complex precipitates out of the solution. This product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and subsequently dried, often in a vacuum over a desiccant like anhydrous CaCl₂. pnrjournal.com Metal salts such as chlorides (e.g., CoCl₂, NiCl₂·6H₂O, CuCl₂) or acetates are frequently used as precursors for the metallic center in these complexes. nih.govpnrjournal.comresearchgate.net

Table 1: Typical Conditions for Synthesis of Related Benzothiazole-Quinoline Metal Complexes

| Parameter | Description | Source(s) |

| Reactants | Ligand and Metal Salts (e.g., chlorides, acetates) | nih.govpnrjournal.com |

| Molar Ratio (L:M) | Commonly 2:1 or 1:1 | qu.edu.iq |

| Solvent | Ethanol, Methanol, DMF, DMSO | qu.edu.iqbiointerfaceresearch.com |

| Reaction Condition | Reflux | qu.edu.iqbiointerfaceresearch.com |

| Reaction Time | 1 to 7 hours | biointerfaceresearch.com |

| Isolation | Filtration of precipitate | pnrjournal.com |

Determination of Coordination Modes and Ligand Denticity

The ligand this compound features several potential coordination sites, including the nitrogen atom of the quinoline (B57606) ring, the oxygen atom from the deprotonated hydroxyl group (quinolin-2-olate), and the nitrogen and sulfur atoms of the benzothiazole (B30560) moiety. The way it binds to a metal ion, its coordination mode, and the number of donor atoms it uses, its denticity, are crucial for determining the final structure of the complex.

Based on studies of analogous structures, this ligand can act as a bidentate or tridentate chelating agent. researchgate.netmdpi.com Coordination frequently involves the nitrogen atoms from both the quinoline and benzothiazole rings. mdpi.commdpi.com In many cases, the hydroxyl group of the quinoline part can be deprotonated to form an anionic oxygen donor, which also participates in coordination. This results in a tridentate coordination mode involving N,N,O donor atoms. researchgate.net The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other auxiliary ligands. biointerfaceresearch.comnih.gov

Spectroscopic Characterization of Metal Complexes (UV-Vis, IR, ESR, Mass Spectrometry)

Spectroscopic methods are essential for elucidating the structure of newly synthesized metal complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy : Comparing the IR spectrum of the free ligand with that of its metal complexes provides direct evidence of coordination. A noticeable shift in the stretching frequency (ν) of the C=N groups within the quinoline and benzothiazole rings indicates the involvement of the nitrogen atoms in the metal-ligand bond. The appearance of new, non-ligand bands in the far-infrared region (typically 400–600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations, further confirming the formation of the complex. qu.edu.iquobaghdad.edu.iq

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes, when compared to the free ligand, show shifts in the positions of absorption bands. nih.gov These spectra typically display bands corresponding to intra-ligand π→π* and n→π* transitions. For transition metal complexes, additional bands corresponding to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) can be observed. The position and intensity of these bands provide valuable information about the coordination environment and geometry around the central metal ion. pnrjournal.comresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy : For complexes containing paramagnetic metal ions such as Cu(II) or Co(II), ESR spectroscopy is a powerful tool. The ESR spectrum gives information about the electronic environment of the unpaired electron(s), helping to understand the nature of the metal-ligand bond and the geometry of the complex. researchgate.net

Table 2: Summary of Spectroscopic Characterization Techniques

| Technique | Information Obtained | Source(s) |

| IR Spectroscopy | Identification of coordinating atoms (N, O) via shifts in vibrational frequencies (e.g., ν(C=N)) and appearance of new bands (e.g., ν(M-N), ν(M-O)). | qu.edu.iquobaghdad.edu.iq |

| UV-Vis Spectroscopy | Confirmation of complexation through spectral shifts; provides insight into the electronic structure and geometry (d-d transitions). | nih.govresearchgate.net |

| ESR Spectroscopy | Characterization of paramagnetic complexes; provides data on the metal ion's electronic environment and bonding. | researchgate.net |

| Mass Spectrometry | Determination of molecular weight and confirmation of the metal-to-ligand stoichiometry. | nih.gov |

Structural Analysis of Metal Complexes (e.g., Powder X-ray Diffraction, SEM, EDAX)

Beyond spectroscopy, other analytical techniques are employed to investigate the solid-state properties of these metal complexes.

Powder X-ray Diffraction (PXRD) : PXRD is used to analyze the crystallinity of the synthesized complexes. The diffraction patterns of the complexes are typically different from those of the free ligand, indicating the formation of a new crystalline substance. These patterns can be used to confirm the phase purity and, in some instances, help to propose the geometry of the complex. biointerfaceresearch.comresearchgate.net

Scanning Electron Microscopy (SEM) : SEM provides information about the surface morphology and topography of the complex particles. This technique can reveal details about the particle shape, size, and texture of the synthesized materials. researchgate.net

Energy-Dispersive X-ray Analysis (EDAX) : Often coupled with SEM, EDAX is used for elemental analysis. It confirms the presence of the constituent elements (such as carbon, nitrogen, sulfur, oxygen, and the specific metal) in the complex and can provide a semi-quantitative assessment of their ratios, corroborating the proposed formula of the complex. nih.gov

Theoretical Modeling of Metal-Ligand Interactions and Complex Geometries

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental data in the study of metal complexes.

Theoretical modeling allows for the optimization of the molecular geometry of the complexes, predicting key structural parameters like bond lengths and angles with high accuracy. researchgate.netresearchgate.net These calculations can help to visualize the three-dimensional structure of the complex and confirm the coordination mode of the ligand. Furthermore, quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the electronic properties, stability, and chemical reactivity of the complex. researchgate.net Theoretical studies can also be used to calculate thermodynamic parameters, which help in assessing the relative stability of different possible structures or isomers. nih.gov

Magnetic Properties of Transition Metal Complexes

The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. youtube.com Measuring the magnetic susceptibility of a complex at room temperature allows for the calculation of its effective magnetic moment (μ_eff), which is a key indicator of its electronic structure and geometry. researchgate.netnih.gov

Paramagnetic substances, which contain unpaired electrons, are drawn into a magnetic field, while diamagnetic substances, which have only paired electrons, are weakly repelled. youtube.com The magnitude of the magnetic moment helps to distinguish between different possible geometries (e.g., octahedral vs. tetrahedral) and spin states (high-spin vs. low-spin). researchgate.netgcnayanangal.com For instance, Co(II) complexes with an octahedral geometry typically exhibit magnetic moments between 4.3 and 5.2 Bohr Magnetons (B.M.), which is higher than the spin-only value due to orbital contributions. mdpi.com In contrast, Zn(II) or Cd(II) complexes are expected to be diamagnetic as they have a filled d-shell. mdpi.com

Table 3: Expected Magnetic Moments (μ_eff) for Common Transition Metal Complexes

| Metal Ion | d-electron Config. | Geometry | Spin State | Typical μ_eff (B.M.) | Source(s) |

| Cr(III) | d³ | Octahedral | High-spin | ~3.87 | mdpi.com |

| Co(II) | d⁷ | Octahedral | High-spin | 4.3 – 5.2 | mdpi.com |

| Ni(II) | d⁸ | Octahedral | High-spin | 2.9 – 3.4 | researchgate.net |

| Cu(II) | d⁹ | Octahedral/Distorted | High-spin | 1.7 – 2.2 | mdpi.com |

| Zn(II) | d¹⁰ | Tetrahedral | N/A | Diamagnetic | mdpi.com |

Investigation of Biological Activities and Mechanistic Insights in Vitro Focus

In Vitro Anticancer and Cytotoxic Activity Evaluation

Studies on Cell Growth Inhibition (IC50, GI50 values) in vitro

Without primary research data on this specific compound, any discussion would be speculative and would not adhere to the required scientific accuracy and focus.

Investigations into Apoptosis Induction and Cell Cycle Modulation in vitro

While direct studies on 4-(1,3-benzothiazol-2-yl)quinolin-2-ol are not extensively documented in the available literature, research on closely related structural analogs provides significant insights into its potential to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cell lines. The benzothiazole-quinoline scaffold is a recurring motif in compounds designed as anticancer agents.

A study on 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives , which are close structural analogs, demonstrated potent cytotoxic effects. rsc.org The most promising compound from this series was found to induce cell cycle arrest in the S phase in MGC-803 human gastric cancer cells. rsc.org Further mechanistic investigation revealed that this was accompanied by the induction of apoptosis through the mitochondrial pathway. rsc.org This was evidenced by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. rsc.org

Similarly, other research on N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides , which share the core 2-hydroxyquinoline (B72897) (quinolin-2-ol) and benzothiazole (B30560) moieties, showed significant anticancer activity against various cell lines, including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cells. nih.govresearchgate.net The potent cytotoxicity of these compounds implies an underlying mechanism involving the induction of cell death. nih.govresearchgate.net Further evidence from other benzothiazole derivatives shows they can promote apoptosis by increasing reactive oxygen species (ROS), leading to loss of mitochondrial transmembrane potential. nih.gov

Derivatives with the quinolin-2-ol core have also been shown to affect the cell cycle. For instance, some novel quinazoline (B50416) derivatives, a related heterocyclic system, arrest the cell cycle at the G1 phase. mdpi.com In contrast, certain tetrahydroquinolin-2-one analogs induce cell cycle arrest at the G2/M phase. mostwiedzy.pl This suggests that modifications to the quinoline (B57606) and benzothiazole rings can fine-tune the specific cellular response.

| Compound Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives | MGC-803 (Gastric Cancer) | S Phase Arrest; Mitochondrial Apoptosis (Bax/Bcl-2 modulation, Caspase-3 activation) | rsc.org |

| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | PC-3 (Prostate), HCT-116 (Colon), MCF-7 (Breast) | Potent anticancer activity, implying cell death induction | nih.govresearchgate.net |

| Quinazoline-sulfonamide derivatives | MCF-7 (Breast Cancer) | G1 Phase Arrest; Apoptosis Induction | mdpi.com |

| Tetrahydroquinolin-2-one derivatives | A549 (Lung Cancer) | G2/M Phase Arrest; Apoptosis Induction | mostwiedzy.pl |

Enzyme Inhibition Studies (In Vitro)

The benzothiazole and quinoline rings are privileged structures in medicinal chemistry, known to interact with a variety of enzymes.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). doi.org Inhibition of MAGL elevates 2-AG levels and is a therapeutic strategy for various neurological disorders and inflammation. doi.orgnih.gov While numerous MAGL inhibitors have been developed, there is no specific data in the reviewed literature detailing the in vitro inhibitory activity of this compound or its direct derivatives against MAGL. Research has focused on other chemical scaffolds, such as piperidine (B6355638) and piperazine (B1678402) derivatives, as potent MAGL inhibitors. doi.orgresearchgate.net

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

In contrast to MAGL, the quinoline-benzothiazole scaffold has been explicitly investigated for its ability to inhibit two other enzymes involved in lipid signaling: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). A study of quinolinyl-based ligands revealed that the introduction of a quinoline ring was well-tolerated by both FAAH and sEH, yielding potent inhibitors. The orientation of the quinoline ring was found to significantly affect the potency. The 2-quinolinyl analogue was identified as the most potent FAAH inhibitor in the tested series, with an IC₅₀ value in the low nanomolar range.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Analog 4a (2-quinolinyl derivative) | Human FAAH | 3.5 | nih.gov |

| Human sEH | 16 |

Cyclin-Dependent Kinase 5 (Cdk5) Inhibition

Cyclin-dependent kinase 5 (Cdk5) is a unique member of the CDK family, with crucial roles in neuronal development and function. nih.gov Its hyperactivity is implicated in both neurodegenerative diseases and various cancers, making it an attractive therapeutic target. nih.govfrontiersin.org While direct inhibitory data for this compound against Cdk5 is unavailable, studies on the closely related fused heterocyclic system, thiazolo[5,4-f]quinazolines , have demonstrated significant inhibitory activity.

A library of these fused analogs was tested against a panel of kinases, including Cdk5. Several derivatives showed inhibitory potential against Cdk5, with IC₅₀ values in the micromolar range. This suggests that the rigid, fused ring system incorporating the benzothiazole and a quinoline-like moiety is a viable scaffold for targeting the ATP-binding pocket of this kinase.

| Compound Class | Specific Compound | Cdk5/p25 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazolo[5,4-f]quinazolin-9(8H)-ones | Compound 12d | 1.3 | nih.gov |

| Compound 12h | >10 | ||

| Compound 13a | 3.8 |

Molecular Interaction Studies with Biomolecules

DNA Binding Properties (e.g., groove binding, intercalation)

The planar aromatic nature of the benzothiazole-quinoline scaffold makes it a prime candidate for interaction with DNA. Studies confirm that derivatives with this core structure can bind to DNA, potentially interfering with processes like replication and transcription.

Research on 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives showed that they can interact with DNA, leading to potent inhibition of topoisomerase I, an enzyme crucial for resolving DNA topology during replication. rsc.org Spectroscopic analysis and molecular modeling suggested a strong interaction with the DNA-enzyme complex. rsc.org

Another study focusing on a thiazole-quinoline hybrid (compound 4c) used electrochemical and spectroscopic methods to demonstrate a clear interaction with DNA. rsc.org The data from these experiments, further supported by molecular dynamics simulations, indicated that the compound preferentially binds within the grooves of the DNA double helix. rsc.org This groove-binding mode is a common mechanism for small molecules that recognize and interact with specific DNA sequences without unwinding the helix as intercalators do. mdpi.com The general potential for benzothiazole-containing drugs to interact with DNA has also been explored through computational docking studies. bohrium.comdntb.gov.ua

| Compound Class/Derivative | Methodology | Inferred Binding Mode / Effect | Reference |

|---|---|---|---|

| 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline deriv. (5a) | Spectroscopy, Electrophoresis, Molecular Modeling | DNA interaction, Topoisomerase I inhibition | rsc.org |

| Thiazole-quinoline hybrid (4c) | Voltammetry, Spectroscopy, Molecular Dynamics | Groove Binding | rsc.org |

| 4H-1,3-Benzothiazine dyes | Spectroscopy, Circular Dichroism | Groove Binding | mdpi.com |

Protein Binding and Receptor Interaction Studies (e.g., molecular docking, ligand-protein dynamics)

Direct experimental data from protein binding assays or molecular docking studies specifically for this compound are not extensively available in the public research domain. However, the broader class of quinoline and benzothiazole-containing hybrids has been the subject of numerous computational and in vitro studies, providing insights into their potential protein interactions. These studies suggest that the pharmacophore of a combined quinoline-benzothiazole scaffold can interact with a variety of protein targets, primarily through mechanisms like hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net

Molecular docking studies on structurally related benzothiazole-thiazole hybrids have identified potential interactions with the ATP binding site of protein kinases. biointerfaceresearch.com For instance, research on benzothiazole derivatives as inhibitors of the p56lck enzyme, a protein kinase, revealed that these molecules could bind to the hinge region, allosteric sites, and the activation loop of the enzyme. biointerfaceresearch.com Similarly, docking studies of quinoline-thiazole hybrids as potential antileukemic agents suggest interactions with the BCR-ABL1 tyrosine kinase enzyme. scielo.brscielo.br These findings indicate that the quinoline and benzothiazole moieties are capable of forming significant bonds within the active sites of kinases.

In the context of antimicrobial research, benzothiazole derivatives have been evaluated for their interaction with enzymes essential for bacterial survival. nih.gov For example, molecular docking has been used to study the binding of benzothiazole compounds to E. coli dihydroorotase, an enzyme involved in pyrimidine (B1678525) synthesis. nih.gov

The quinoline core itself is a well-established pharmacophore. Studies on quinoline-based bumped kinase inhibitors have used affinity chromatography to identify protein binders, revealing interactions with proteins involved in transcription and translation. mdpi.com The versatility of the quinoline scaffold allows it to target a range of receptors, including c-Met, VEGF, and EGF receptors, which are crucial in carcinogenic pathways. nih.gov

While specific ligand-protein dynamics for this compound have not been published, the general principles derived from related compounds suggest that the benzothiazole ring can engage in π-π stacking and hydrophobic interactions, while the quinolin-2-ol moiety can participate in hydrogen bonding via its hydroxyl and amide-like functionalities. The planarity of the fused ring systems would facilitate insertion into binding pockets of target proteins.

Based on the available literature for related compounds, a summary of potential protein targets for quinoline-benzothiazole scaffolds is presented below.

| Potential Protein Target Class | Specific Examples | Implied Biological Activity |

| Protein Kinases | p56lck, BCR-ABL1, c-Met, VEGF-R, EGF-R | Anticancer biointerfaceresearch.comscielo.brscielo.brnih.gov |

| Enzymes in Metabolic Pathways | Dihydroorotase, Biotin (B1667282) synthesis enzymes | Antimicrobial, Antitubercular nih.govnih.govnih.gov |

| Neurotransmitter-related Enzymes | Monoamine Oxidase (MAO), Cholinesterase (ChE) | Neuroprotective researchgate.netmdpi.com |

| Cell Wall Synthesis Enzymes | Decaprenylphosphoryl-β-D-ribose 2′-epimerase | Antitubercular nih.gov |

Mechanistic Hypothesis Generation for Observed In Vitro Activities

Given the absence of direct experimental evidence for this compound, a mechanistic hypothesis for its potential in vitro activities must be extrapolated from the known biological profiles of its constituent scaffolds: the quinoline and the benzothiazole moieties. The hybridization of these two pharmacophores is a strategy often employed to develop multi-target ligands. researchgate.netmdpi.comresearchgate.net

The presence of the quinoline ring, particularly the 2-quinolone (carbostyril) substructure, is associated with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. sapub.org The benzothiazole nucleus is also a privileged structure in medicinal chemistry, known for its presence in compounds with antimicrobial, anticancer, and antimalarial properties. nih.govnih.gov The combination of these two scaffolds in this compound suggests the potential for synergistic or multi-target effects.

One plausible hypothesis is that this compound functions as a protein kinase inhibitor . This is supported by numerous studies on related quinoline and benzothiazole derivatives that target various kinases. biointerfaceresearch.comscielo.brnih.gov The planar aromatic systems of both the quinoline and benzothiazole rings could facilitate intercalation into the ATP-binding pocket of kinases, a common mechanism for kinase inhibitors. The quinolin-2-ol's hydroxyl group and the nitrogen atom in the benzothiazole ring could act as hydrogen bond donors and acceptors, respectively, forming key interactions with the hinge region of the kinase domain. This inhibition of protein kinases could disrupt signaling pathways crucial for cell proliferation and survival, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, leading to observed in vitro anticancer activity. nih.govnih.gov

A second hypothesis centers on antimicrobial activity through the inhibition of essential bacterial or fungal enzymes. Benzothiazoles have been shown to inhibit enzymes like dihydroorotase and those involved in biotin synthesis. nih.govnih.gov The quinoline scaffold is also a cornerstone of many antibacterial and antimalarial drugs. researchgate.netdocumentsdelivered.com Therefore, this compound might exert its antimicrobial effects by targeting enzymes vital for pathogen metabolism or cell wall synthesis. For instance, it could interfere with decaprenylphosphoryl-β-D-ribose 2′-epimerase, an enzyme critical for the formation of the mycobacterial cell wall. nih.gov

A third potential mechanism could involve the inhibition of enzymes related to neurodegenerative diseases , such as monoamine oxidase (MAO) and cholinesterase (ChE). researchgate.net Benzothiazole-isoquinoline derivatives have demonstrated inhibitory activity against these enzymes in vitro. researchgate.netmdpi.com The structural features of this compound could allow it to bind to the active sites of these enzymes, potentially offering a neuroprotective effect.

These hypotheses are not mutually exclusive. It is conceivable that this compound acts as a multi-target agent, engaging with different protein families to elicit a broad spectrum of in vitro biological activities. mdpi.comresearchgate.net The specific in vitro effect observed would likely depend on the cellular context and the relative affinity of the compound for its various potential targets. Further experimental validation, including enzymatic assays and molecular modeling specific to this compound, would be necessary to confirm these hypotheses.

Structure Activity Relationship Sar and Rational Molecular Design

Design and Synthesis of Analogs of 4-(1,3-benzothiazol-2-yl)quinolin-2-ol with Structural Modifications

The synthesis of this compound and its derivatives typically involves a multi-step process. A common synthetic route commences with the reaction of substituted anilines with ethyl acetoacetate (B1235776) to form the corresponding β-anilinoacrylates. These intermediates are then cyclized in a high-boiling point solvent, such as diphenyl ether, to yield the quinolin-2-one core. Subsequent functionalization at the 4-position can be achieved through various coupling reactions.

Structural modifications of the parent compound, this compound, have been explored to investigate the impact of different substituents on its properties. These modifications have been primarily focused on introducing various functional groups at different positions of the quinoline (B57606) and benzothiazole (B30560) rings. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic distribution within the molecule, thereby influencing its spectroscopic and biological profiles.

A series of analogs has been synthesized to probe these effects. The following table summarizes some of the key structural modifications made to the parent compound:

| Compound ID | Parent Scaffold | Modification |

| 1 | This compound | Unsubstituted |

| 1a | This compound | 6-Chloro substituent on the quinoline ring |

| 1b | This compound | 6-Methyl substituent on the quinoline ring |

| 1c | This compound | 6-Methoxy substituent on the quinoline ring |

Correlation Between Structural Changes and Observed Spectroscopic Properties

The introduction of substituents on the this compound scaffold has a discernible impact on its photophysical properties, including UV-Vis absorption and fluorescence emission spectra. These changes are a direct consequence of the altered electronic landscape of the molecule.

For example, the parent compound exhibits characteristic absorption and emission maxima. The introduction of an electron-donating group, such as a methoxy (B1213986) group, at the 6-position of the quinoline ring can lead to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the increased electron density, which facilitates the π-π* electronic transitions. Conversely, the introduction of an electron-withdrawing group, such as a chloro group, may result in a hypsochromic (blue) shift.

The following table details the observed spectroscopic properties for a selection of analogs:

| Compound ID | Substituent (Position 6) | Absorption Max (nm) | Emission Max (nm) |

| 1 | -H | 350 | 450 |

| 1a | -Cl | 348 | 445 |

| 1b | -CH₃ | 355 | 458 |

| 1c | -OCH₃ | 360 | 465 |